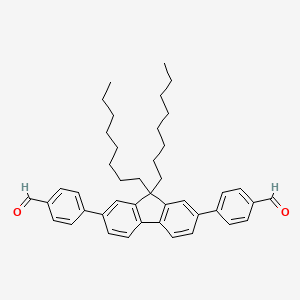![molecular formula C12H12N4O B13351894 (3-(Furan-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13351894.png)
(3-(Furan-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Furan-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that features a unique structure combining furan, imidazo, and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Furan-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to form the corresponding thioamide. This thioamide is then oxidized with potassium ferricyanide in an alkaline medium to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and reagent concentrations, to improve yield and purity.
化学反応の分析
Types of Reactions
(3-(Furan-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan, imidazo, and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce various alcohols or amines.
科学的研究の応用
(3-(Furan-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
作用機序
The mechanism of action of (3-(Furan-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth .
類似化合物との比較
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Shares a similar pyridine and furan structure but lacks the imidazo ring.
N-Methyl-5-(3-pyridinyl)-2-furanmethanamine: Contains a furan and pyridine ring but differs in the substitution pattern and lacks the imidazo ring.
Uniqueness
(3-(Furan-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is unique due to its combination of furan, imidazo, and pyridine rings, which confer distinct chemical and biological properties
特性
分子式 |
C12H12N4O |
|---|---|
分子量 |
228.25 g/mol |
IUPAC名 |
[3-(furan-2-ylmethyl)imidazo[4,5-b]pyridin-2-yl]methanamine |
InChI |
InChI=1S/C12H12N4O/c13-7-11-15-10-4-1-5-14-12(10)16(11)8-9-3-2-6-17-9/h1-6H,7-8,13H2 |
InChIキー |
GQFHOKPNWNWTFS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C1)N(C(=N2)CN)CC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![nonyl 8-[3-[[dimethylamino(methanesulfonamido)methylidene]amino]propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate](/img/structure/B13351826.png)






![6-[(4-Chlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351867.png)




